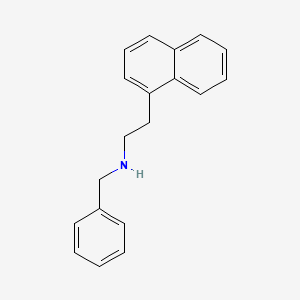

N-benzyl-1-naphthylethylamine

Description

Significance in Modern Organic and Stereoselective Synthesis

N-benzyl-1-naphthylethylamine and its derivatives are pivotal in modern organic synthesis, primarily serving as chiral auxiliaries and building blocks for the creation of complex, enantiomerically pure molecules. The stereogenic center in this compound allows for the diastereoselective synthesis of new compounds.

A key application of this compound is in the stereoselective formation of β-lactams via the Staudinger cycloaddition. Research has shown that while 1-(1-naphthyl)ethylamine (B3023371) auxiliaries can lead to excellent conversion, they may result in a significant loss of selectivity. researchgate.net In contrast, the isomeric 1-(2-naphthyl)ethylamines have demonstrated selectivities comparable to the more common phenylethylamines, yielding good to excellent results with diastereomeric excesses (de) up to 48%. researchgate.net

Furthermore, chiral 1-(1-naphthyl)ethylamine, a precursor to this compound, is utilized in the asymmetric synthesis of various compounds. researchgate.net For instance, it has been employed in the synthesis of α-cyanocarboxylates and chiral imidazolin-2-ylidene ligands, which are valuable in organometallic catalysis. chemicalbook.com The ability to use (S)-1-naphthylethylamine as a chiral auxiliary has been shown to afford the R absolute configuration in the alkylation of chiral nitro imine dianions, a result rationalized by sterically controlled alkylation in a conformationally fixed intermediate. nih.gov

The synthesis of this compound itself can be achieved through various methods, including the reaction of (S)-(-)-(1-naphthyl)ethylamine with benzaldehyde (B42025). nih.gov A solvent-free approach for this reaction has been reported, offering a milder and more straightforward workup compared to solution-based methods. researchgate.net A process for preparing N-benzylamines involves the imination of an amine with an aldehyde followed by hydrogenation of the resulting imine in the presence of a catalyst. google.com

Central Role in Chiral Ligand Design for Transition Metal Catalysis

The structure of this compound makes it an excellent scaffold for the design of chiral ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the bulky naphthyl and benzyl (B1604629) groups create a defined chiral environment around the metal, influencing the stereochemical outcome of catalytic reactions.

Palladium complexes containing ligands derived from 1-(1-naphthyl)ethylamine have been synthesized and utilized as resolving agents for P-chiral phosphines. researchgate.net The conformational rigidity of cyclopalladated complexes of N,N-dimethyl-1-naphthylethylamine, a related compound, is a crucial feature. ntu.edu.sg This rigidity, arising from intramolecular steric repulsion, allows for the efficient transfer of stereochemical information from the ligand to the substrate during catalysis. ntu.edu.sg This principle has been extended to the design of cyclometalated iridium(III) complexes, which have shown to be conformationally rigid and active as catalysts for asymmetric hydrogen transfer reactions. ntu.edu.sg

The choice of the metal and the ligand is critical for the efficiency of a catalyst in a specific reaction. dtu.dk The ability of transition metals to cycle through various oxidation states and coordinate with different ligands is fundamental to their catalytic activity. dtu.dk Chiral ligands like those derived from this compound play a crucial role in directing the stereoselectivity of these catalytic cycles. For example, the enantioselective hydrogenation of ethyl pyruvate (B1213749) to produce ethyl lactate (B86563) has been explored using chiral ligands.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-naphthalen-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-2-7-16(8-3-1)15-20-14-13-18-11-6-10-17-9-4-5-12-19(17)18/h1-12,20H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKIQVKLCRTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantiopure Preparations of N Benzyl 1 Naphthylethylamine

Reductive Amination Protocols for N-Benzylamine Synthesis

Reductive amination stands as a cornerstone for the synthesis of N-benzyl-1-naphthylethylamine. This method typically involves the reaction of a carbonyl compound, in this case, a precursor to the 1-naphthylethyl group, with benzylamine (B48309), followed by the reduction of the intermediate imine.

Batchwise Synthetic Procedures

The batchwise synthesis of this compound is a well-established method, often carried out in a one-pot fashion. A common approach involves the reaction of 1-naphthylethylamine with benzaldehyde (B42025) to form the corresponding imine, which is then hydrogenated in the presence of a catalyst.

In a typical procedure, 1-naphthylethylamine and benzaldehyde are reacted in a solvent such as methanol (B129727) at ambient temperature. google.com After the formation of the imine is complete, a palladium on carbon (Pd/C) catalyst is introduced, and the mixture is hydrogenated to yield this compound. google.com This process is advantageous due to its simplicity and the use of readily available reagents.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Naphthylethylamine, Benzaldehyde | 10% Pd/C | Methanol | 24 | 11 | 94.3 |

Continuous Flow Reaction Systems

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles of continuous manufacturing are applicable and offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and potential for automation. A continuous process for a similar compound, (S)-N-benzyl-1-phenylethylamine, has been described, highlighting the feasibility of this approach. google.com

In a hypothetical continuous flow setup, solutions of the reactants would be pumped through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and purity of the product. This methodology allows for a more efficient and scalable production of this compound.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a critical step in the synthesis of this compound, particularly in the reduction of the imine intermediate formed from the condensation of a carbonyl precursor and benzylamine.

Palladium-Catalyzed Imine Reduction

Palladium-based catalysts are highly effective for the hydrogenation of the imine intermediate in the synthesis of this compound. google.com Palladium on carbon (Pd/C) is the most commonly employed catalyst due to its high activity, selectivity, and ease of handling. The hydrogenation is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to slightly elevated. google.com The catalyst facilitates the addition of hydrogen across the C=N double bond of the imine, leading to the formation of the desired secondary amine.

Other Transition Metal Catalysis in Amine Formation

While palladium is a prevalent choice, other transition metals such as ruthenium, rhodium, and iridium have also been shown to be effective in reductive amination reactions. google.comacs.org These metals, often in the form of organometallic complexes with specific ligands, can offer different reactivity and selectivity profiles. For instance, ruthenium and iridium catalysts have been successfully employed in the direct asymmetric reductive amination of ketones, which could be adapted for the synthesis of this compound. semanticscholar.org

| Metal Catalyst | Ligand Type | Substrate Example | Key Features |

| Ruthenium | Chiral diphosphine (e.g., BINAP) | α-alkoxy ketone | High stability, good enantioselectivity. acs.org |

| Rhodium | Chiral diphosphine | α-keto acid derivatives | Can be used for asymmetric amination. google.com |

| Iridium | Chiral phosphine (B1218219) (e.g., f-Binaphane) | Acyclic imines | Excellent reactivity and enantioselectivity. google.com |

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral auxiliaries. Asymmetric reductive amination is a powerful tool to achieve this, involving the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral iridium, rhodium, and ruthenium complexes bearing chiral phosphine ligands have demonstrated high efficiency and enantioselectivity in the reductive amination of ketones. google.comsemanticscholar.org For the synthesis of enantiopure this compound, a prochiral ketone precursor, such as 1-acetylnaphthalene, could be reacted with benzylamine in the presence of a chiral transition metal catalyst and a hydrogen source. The chiral environment provided by the catalyst would direct the hydrogenation of the intermediate imine to favor the formation of one enantiomer of the final amine product. The choice of the metal, chiral ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Coordination Chemistry and Ligand Architecture of N Benzyl 1 Naphthylethylamine Derivatives

N-Benzyl-1-naphthylethylamine as a Chiral Ligand Precursor

The fundamental structure of this compound, featuring a stereogenic center derived from 1-naphthylethylamine, makes it an attractive scaffold for the development of chiral ligands. These ligands are instrumental in asymmetric catalysis, where the transfer of chirality from the ligand to the product of a chemical reaction is the primary objective. The synthesis of both monodentate and chelating ligands from this precursor has been a subject of significant interest.

Design and Synthesis of Monodentate Ligands

Monodentate ligands, which bind to a metal center through a single donor atom, are foundational in coordination chemistry. Chiral monodentate phosphine (B1218219) ligands, in particular, have demonstrated high efficacy in a range of asymmetric catalytic reactions. The synthesis of such ligands often involves the use of a chiral amine as a backbone to introduce stereoselectivity.

While direct synthesis examples starting from this compound are not extensively documented in dedicated studies, the established synthetic routes for analogous chiral phosphoramidite (B1245037) ligands provide a clear blueprint for its use. nih.gov Chiral phosphoramidite ligands are typically synthesized in a modular fashion, which allows for systematic screening and optimization. nih.gov The general procedure involves the reaction of a chiral secondary amine, such as this compound, with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃). The resulting aminodichlorophosphine intermediate is then treated with a diol, often a chiral one like a derivative of BINOL or TADDOL, to yield the final phosphoramidite ligand. nih.gov

The flexibility of this approach allows for the creation of a library of ligands with varied steric and electronic properties by modifying the substituents on the amine or the diol component. nih.gov This fine-tuning capability is crucial for achieving high enantioselectivity in specific catalytic transformations. nih.gov

Table 1: General Synthesis Scheme for Chiral Phosphoramidite Ligands

| Step | Reactants | Intermediate/Product | General Description |

|---|---|---|---|

| 1 | Chiral Secondary Amine (e.g., this compound), PCl₃, Base (e.g., Et₃N) | Aminodichlorophosphine | Formation of the reactive phosphorus intermediate. |

| 2 | Aminodichlorophosphine, Chiral Diol (e.g., BINOL derivative), Base | Chiral Phosphoramidite Ligand | Coupling with the diol to form the final monodentate ligand. |

Development of Chelating Ligands (e.g., Phosphine-Amine Systems)

Chelating ligands, which bind to a metal center through two or more donor atoms, often form more stable complexes than their monodentate counterparts due to the chelate effect. The development of chiral chelating ligands, such as phosphine-amine systems, is a significant area of research. These P,N-type ligands combine the soft phosphine donor with a harder amine donor, offering unique coordination properties.

The synthesis of chelating phosphine-amine ligands from an this compound backbone can be envisioned through established organometallic techniques. A common strategy involves the functionalization of one of the aromatic rings. For instance, ortho-lithiation of the benzyl (B1604629) group, directed by the amine, followed by quenching with a chlorophosphine (e.g., chlorodiphenylphosphine), would introduce a phosphine moiety in a position suitable for chelation with the amine nitrogen. This creates a five-membered chelate ring upon coordination to a metal center, a highly favorable conformation in coordination chemistry.

The synthesis of bidentate phosphine ligands often starts from functionalized organic molecules that are built up sequentially. osti.gov For example, a synthetic pathway could involve creating a molecule with both an amine and a halide, where the halide can be substituted by a phosphide (B1233454) group to generate the final P,N ligand. nih.gov

Cyclometalation Chemistry of this compound Derivatives

Cyclometalation is an intramolecular reaction where a ligand containing a C-H bond reacts with a metal center to form a metallacycle, featuring a direct metal-carbon sigma bond. This process is a powerful tool for creating stable, well-defined organometallic complexes. The aromatic rings of this compound and its imine derivatives are susceptible to such C-H activation by various transition metals.

Ortho-Palladation Studies

Palladium(II) complexes are well-known to promote the ortho-C-H activation of aromatic rings, a process termed ortho-palladation. Chiral amines and imines are excellent substrates for this reaction. Studies have shown that imines derived from 1-(1-naphthyl)ethylamine (B3023371) readily undergo cyclopalladation. acs.orgresearchgate.net These reactions typically proceed by coordinating the nitrogen atom to the palladium center, followed by an intramolecular electrophilic attack on an ortho C-H bond of one of the aromatic rings.

The resulting palladacycles are often dimeric, bridged by halide or acetate (B1210297) ligands, and can be cleaved by neutral ligands like phosphines or pyridines to form monomeric complexes. researchgate.net These optically active palladacycles have proven to be effective resolving agents for P-chiral phosphines. acs.orgresearchgate.net The kinetic resolution of benzylamines via Pd(II)-catalyzed C-H cross-coupling further highlights the utility of this chemistry, where an ortho-arylated product is formed through a palladacycle intermediate. nih.gov

Table 2: Representative Ortho-Palladation of a Chiral Imine

| Precursor | Palladium Source | Reaction Product | Key Feature |

|---|---|---|---|

| Imine of 1-(1-naphthyl)ethylamine | Pd(OAc)₂ or Li₂PdCl₄ | Chloro-bridged palladacycle dimer | Formation of a stable, chiral five-membered metallacycle. researchgate.net |

Platinum and Iridium Cyclometalation

The cyclometalation chemistry extends beyond palladium to other platinum-group metals like platinum and iridium. Platinum(II) can effect C-H activation in a manner similar to palladium. Research on N-benzylidenebenzylamines has shown that these ligands react with platinum(II) precursors to form stable five-membered platinacycles. acs.orgresearchgate.net The regioselectivity of the cyclometalation (i.e., which aromatic ring is activated) can be influenced by the substituents on the rings and the reaction conditions. researchgate.net These cyclometalated platinum complexes are of interest for their potential applications in materials science, particularly for their photophysical properties. rsc.org

Iridium(III) complexes are also potent agents for C-H activation. Dinuclear iridium complexes are known to catalyze reactions such as the N-alkylation of amines, a process that can proceed via cyclometalated intermediates. nih.gov The formation of cyclometalated iridium(III) complexes often involves the reaction of a ligand precursor with an iridium source like [IrCl(cod)]₂. These complexes are widely studied for their strong luminescence and are used in applications such as organic light-emitting diodes (OLEDs) and as photosensitizers. rcsi.comnih.gov

Ruthenium-Mediated Cyclometalation

Ruthenium complexes are highly effective in mediating C-H bond activation and cyclometalation. The reaction of imines derived from chiral amines, including 1-naphthylethylamine, with ruthenium(II) precursors like [RuCl₂(p-cymene)]₂ leads to the clean formation of cycloruthenated complexes. These reactions have been shown to be completely regioselective, yielding endo-metallacycles where the ruthenacycle contains the C=N bond.

These enantiopure ruthenated complexes have been explored as catalysts in asymmetric synthesis. For instance, they have been successfully applied as catalyst precursors for the asymmetric transfer hydrogenation of ketones, demonstrating the functional utility of the cyclometalated architecture. The stability and well-defined structure of these ruthenacycles make them ideal platforms for designing and optimizing asymmetric catalysts.

Structural Analysis of Coordination Complexes

Stereochemistry and Diastereoisomerism in Metal Complexes

There is no available research data on the stereochemistry or the formation of diastereoisomers in metal complexes of this compound. The chiral nature of the ligand, stemming from the stereocenter at the ethylamine (B1201723) backbone, suggests that the formation of diastereomeric complexes is possible when coordinated to a metal center that itself becomes a stereocenter, or in the presence of other chiral ligands. However, without experimental data, any discussion on the isolation, characterization, or relative stability of such diastereoisomers would be purely hypothetical.

Conformational Analysis of Metal-Chelate Rings

A conformational analysis of the metal-chelate rings formed by this compound cannot be performed due to the lack of synthesized and structurally characterized complexes. The formation of a chelate ring would involve the coordination of the secondary amine nitrogen and potentially another donor atom from the ligand, though the ligand in its simple form is monodentate. If a derivative with an additional donor group were used, the resulting chelate ring's conformation (e.g., chair, boat, twist-boat) would be influenced by factors such as the nature of the metal ion, the coordination geometry, and steric interactions between the bulky substituents. However, no such studies have been reported for this compound.

Catalytic Applications in Asymmetric Transformations

Asymmetric Hydrogen Transfer Reactions

Asymmetric hydrogen transfer reactions are a powerful tool for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. The development of effective catalytic systems is central to the success of these transformations.

Development of N-Benzyl-1-naphthylethylamine-Based Catalytic Systems

A thorough review of scientific databases indicates a lack of established catalytic systems where this compound is the primary chiral ligand for asymmetric hydrogen transfer reactions. Research in this area has more prominently featured the parent amine, 1-(1-naphthyl)ethylamine (B3023371), as a chiral modifier in heterogeneous catalysis. For instance, studies have investigated the adsorption and stability of 1-(1-naphthyl)ethylamine on platinum surfaces to induce enantioselectivity in hydrogenation reactions. However, the influence of the N-benzyl group on the catalytic activity and selectivity in such systems has not been extensively reported.

Enantioselectivity and Diastereoselectivity in Hydrogenation

Consequently, due to the absence of developed catalytic systems, there is no available data in the form of research findings or data tables detailing the enantioselectivity and diastereoselectivity achieved in hydrogenation reactions specifically catalyzed by this compound-based systems.

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction that allows for the construction of stereogenic centers. The design of chiral ligands is critical for achieving high levels of enantioselectivity. Despite the importance of this reaction, a survey of the literature does not yield specific examples of this compound being employed as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation reactions. The field is rich with a variety of other chiral ligands, but the potential of this particular amine in this context appears to be an unexplored area of research.

Other Asymmetric Reactions Mediated by this compound Ligands

Beyond hydrogenation and allylic alkylation, the utility of chiral ligands extends to a wide array of other asymmetric transformations.

Applications in α-Cyanocarboxylate Synthesis

The synthesis of chiral α-cyanocarboxylates is of significant interest due to their utility as versatile building blocks in organic synthesis. However, there is no specific information available in the scientific literature detailing the use of this compound or its derivatives as ligands or catalysts in the asymmetric synthesis of these compounds.

Related Stereoselective Organic Transformations

Similarly, a broader search for other stereoselective organic transformations mediated by this compound as a chiral ligand or catalyst did not yield substantial or specific research findings. While the compound is commercially available and used as a chiral building block or resolving agent in the synthesis of other molecules, its direct application as a ligand in a catalytic capacity for the transformations outlined is not well-documented in peer-reviewed publications.

Mechanistic Insights into Catalytic Cycles

The utility of chiral ligands and catalysts in asymmetric synthesis is fundamentally governed by the mechanistic pathways through which they guide a reaction to favor the formation of one enantiomer over the other. For this compound and its analogs, their role in catalytic cycles for asymmetric transformations is primarily understood through the formation of diastereomeric intermediates and transition states. While detailed mechanistic studies specifically elucidating the catalytic cycle of this compound are not extensively documented in publicly available research, insights can be drawn from analogous chiral amines and their applications in asymmetric catalysis.

The catalytic cycle in asymmetric transformations involving chiral amines often proceeds through several key steps:

Activation of the Substrate: The chiral amine can act as a Lewis base, activating a substrate to generate a more reactive species.

Formation of a Chiral Intermediate: The activated substrate or another reactant then interacts with the chiral catalyst to form a diastereomeric intermediate. The steric and electronic properties of the chiral ligand, in this case, the bulky naphthyl and benzyl (B1604629) groups of this compound, play a crucial role in directing the stereochemical outcome.

Stereocontrolled Transformation: The chiral intermediate undergoes the desired chemical transformation, such as a bond formation, where the chiral environment dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer.

Product Release and Catalyst Regeneration: After the transformation, the product is released from the chiral catalyst, which is then regenerated to participate in another catalytic cycle.

In the context of asymmetric additions to imines, a plausible mechanistic model involves the formation of a chiral complex between the catalyst and one of the reactants. For instance, in the asymmetric allylation of imines, a chiral Brønsted acid or a Lewis acid, potentially activated by a chiral amine, can coordinate with the imine. This coordination creates a chiral environment around the imine, making one of its faces more susceptible to nucleophilic attack. The bulky substituents on the chiral amine, such as the naphthyl and benzyl groups, create significant steric hindrance, effectively blocking one face of the imine and allowing the nucleophile to attack from the less hindered face. beilstein-journals.orgnih.gov

A proposed catalytic cycle for a three-component allylation reaction highlights the role of a chiral catalyst in controlling the stereochemistry. The catalyst forms a complex with an iminium ion, which then reacts with an allylsilane from the exposed enantiotopic face to yield the desired product and regenerate the catalyst. beilstein-journals.org

Research on similar chiral amines, such as those derived from 1-phenylethylamine, in asymmetric synthesis further supports these general mechanistic principles. wikipedia.org The stereochemical outcome of these reactions is highly dependent on the structure of the chiral catalyst and the reaction conditions.

The following interactive table presents representative data from an asymmetric allylation of imines catalyzed by a chiral BINOL derivative, which demonstrates the high enantioselectivities that can be achieved through such catalytic cycles. While not directly involving this compound, this data illustrates the effectiveness of chiral catalysts in controlling stereochemistry in similar transformations. nih.gov

Table 1: Asymmetric Allylation of In Situ-Formed Imines Catalyzed by (R)-3,3'-Diphenyl-BINOL nih.gov

| Entry | Aldehyde | Amine | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde (B42025) | Aniline | Homoallylic amine | 95 | 92 |

| 2 | 4-Methoxybenzaldehyde | Aniline | Homoallylic amine | 96 | 94 |

| 3 | 4-Nitrobenzaldehyde | Aniline | Homoallylic amine | 92 | 90 |

| 4 | 2-Naphthaldehyde | Aniline | Homoallylic amine | 94 | 91 |

| 5 | Cinnamaldehyde | Aniline | Homoallylic amine | 85 | 88 |

| 6 | Benzaldehyde | Benzylamine (B48309) | Homoallylic amine | 90 | 85 |

Detailed research findings from studies on related chiral amines provide further mechanistic insights. For example, in the asymmetric Strecker reaction, a chiral amino acid catalyst is proposed to react with diethylaluminum cyanide to form a catalytic species. This species then activates an N-phosphonyl imine, and the cyanide is delivered from the less hindered face of the imine, which is dictated by the stereochemistry of the catalyst. nih.gov This working model, where the catalyst creates a defined chiral pocket to control the approach of the nucleophile, is a recurring theme in asymmetric catalysis.

Advanced Characterization Methodologies in N Benzyl 1 Naphthylethylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable in the study of N-benzyl-1-naphthylethylamine.

High-Resolution 1D and 2D NMR Applications

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides foundational information about the molecular structure. In the case of the closely related imine, (S)-(+)-N-benzylidene-1-(1-naphthyl)ethylamine, detailed 1D NMR data has been reported. nih.gov For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthyl and benzyl (B1604629) groups, the methine proton adjacent to the chiral center, the methylene (B1212753) protons of the benzyl group, and the methyl protons. The chemical shifts and coupling patterns of these protons would provide valuable information about their connectivity.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, allowing for a complete carbon skeleton map. The chemical shifts of the carbons would be indicative of their hybridization and chemical environment. For instance, the carbons of the aromatic rings would resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons would appear in the upfield region.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. A COSY spectrum would reveal the scalar coupling network between protons, identifying which protons are adjacent to one another. For this compound, COSY would show correlations between the methine proton and the methyl protons, as well as among the protons within the aromatic rings. youtube.comemerypharma.comyoutube.com

An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. emerypharma.comnih.gov This allows for the direct assignment of the carbon signal associated with each proton signal. This technique is invaluable for resolving ambiguities in the assignment of complex spectra.

Table 1: ¹H and ¹³C NMR Data for (S)-(+)-N-benzylidene-1-(1-naphthyl)ethylamine nih.govNote: This data is for the imine precursor, which has a C=N double bond where this compound has a C-N single bond.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 1.71 | d, 3H, CH—CH₃ |

| ¹H | 5.31 | q, 1H, Ar—CH |

| ¹H | 7.34–8.24 | m, 12H, Ar |

| ¹H | 8.36 | s, 1H, H-C=N |

| ¹³C | 24.51 | CCH₃ |

| ¹³C | 65.51 | CHCH₃ |

| ¹³C | 123.56 - 141.12 | Ar |

| ¹³C | 159.55 | HC=N |

Enantiodiscrimination by NMR Spectroscopy

For chiral molecules like this compound, determining the enantiomeric excess (ee) is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. The principle lies in the formation of diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA). nih.govresearchgate.net These diastereomeric complexes are chemically and magnetically non-equivalent, leading to separate signals for each enantiomer in the NMR spectrum.

The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers allows for the direct quantification of the enantiomeric excess by integrating the respective peaks. A variety of chiral solvating agents, such as those derived from α-amino acids, have been developed for the enantiodiscrimination of chiral amines. semmelweis.hu For this compound, a suitable CSA would interact with the amine functionality and the aromatic rings, creating a sufficiently different magnetic environment for the two enantiomers to be resolved in the ¹H NMR spectrum. The precursor, (RS)-α-(1-naphthyl)ethylamine, has been used as a model compound to test the efficacy of new chiral solvating agents. semmelweis.hu

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric composition of chiral compounds. Gas chromatography is a particularly powerful technique for the analysis of volatile and thermally stable molecules like this compound.

Gas Chromatography (GC) and Chiral GC

Standard gas chromatography with a non-chiral stationary phase is an effective method for determining the chemical purity of this compound. The sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Any impurities present in the sample will have different retention times, allowing for their detection and quantification.

For the determination of enantiomeric excess, chiral gas chromatography is the method of choice. gcms.cz This technique utilizes a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. researchgate.net This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Cyclodextrin-based CSPs, such as those found in Astec CHIRALDEX columns, are widely used for the separation of a broad range of chiral compounds, including amines. sigmaaldrich.comsigmaaldrich.com

In some cases, derivatization of the amine functionality to an amide or carbamate (B1207046) may be necessary to improve the volatility and the chiral recognition on the CSP. For example, the enantiomers of the precursor, 1-(α-naphthyl)ethylamine, have been successfully separated by chiral GC after derivatization to their N-trifluoroacetyl derivatives.

Table 2: Example of Chiral GC Conditions for the Separation of 1-(α-Naphthyl)ethylamine Enantiomers (N-Trifluoroacetyl Derivatives)

| Parameter | Condition |

|---|---|

| Column | Astec CHIRALDEX G-DA, 30 m x 0.25 mm I.D., 0.12 μm |

| Oven Temperature | 160 °C |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 35 psi |

| Sample | Peak 1: R(+)-1-(α-naphthyl)ethylamine, Peak 2: S(-)-1-(α-naphthyl)ethylamine |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, as well as the absolute configuration of a chiral molecule.

Table 3: Crystal Data and Structure Refinement for (S)-(+)-N-benzylidene-1-(1-naphthyl)ethylamine nih.govNote: This data is for the related imine, not this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₇N |

| Formula weight | 259.34 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 8.0761 (8) Å, b = 7.7874 (8) Å, c = 11.7760 (11) Å, β = 95.033 (7)° |

| Volume | 737.76 (13) ų |

| Z | 2 |

| Density (calculated) | 1.166 Mg/m³ |

| Final R indices [I>2sigma(I)] | R1 = 0.034, wR2 = 0.094 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion upon electron ionization would be expected to follow predictable pathways for secondary benzylamines. libretexts.org Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. docbrown.info This would result in the formation of a stable, resonance-stabilized iminium ion.

Loss of the benzyl group: Cleavage of the N-CH₂ bond to the benzyl group would result in the loss of a benzyl radical (C₇H₇•) and the formation of a fragment ion corresponding to the protonated 1-naphthylethylamine moiety.

Formation of the tropylium (B1234903) ion: The benzyl cation (m/z 91) is a very common and stable fragment in the mass spectra of compounds containing a benzyl group.

Fragmentation of the naphthyl group: The naphthyl ring can also undergo fragmentation, leading to characteristic ions.

The mass spectrum of the precursor, 1-(1-naphthyl)ethylamine (B3023371), shows a prominent peak at m/z 156, corresponding to the loss of a methyl group, and other significant peaks at m/z 129 and 128, which are characteristic of the naphthyl moiety. nih.gov A similar detailed analysis of the fragmentation pattern of this compound would provide strong evidence for its molecular structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 261 | [C₁₉H₂₁N]⁺ | Molecular Ion |

| 170 | [C₁₂H₁₂N]⁺ | Loss of benzyl radical (C₇H₇•) |

| 156 | [C₁₁H₁₀N]⁺ | Alpha-cleavage (loss of C₇H₇• and CH₃•) |

| 129 | [C₁₀H₉]⁺ | Naphthyl fragment |

| 91 | [C₇H₇]⁺ | Benzyl cation (Tropylium ion) |

Spectroscopic Probes for Molecular Recognition Phenomena

The inherent chirality and fluorescent naphthalene (B1677914) moiety of this compound make it a candidate for use as a spectroscopic probe in molecular recognition. Chiral recognition is a critical process in enantioselective synthesis, catalysis, and pharmacology. Fluorescent probes offer a highly sensitive method for this purpose. For instance, similar binaphthyl-amine-based fluorescent probes have been successfully developed for the specific recognition of amino acid enantiomers, such as D/L-lysine. These probes exhibit a significant enantiomeric fluorescence enhancement ratio, allowing for clear differentiation between enantiomers.

The mechanism of recognition often relies on the formation of diastereomeric complexes between the chiral probe and the analyte. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, lead to observable changes in the spectroscopic properties of the probe, most notably its fluorescence intensity. A significant change in fluorescence upon binding with one enantiomer over the other indicates successful chiral discrimination. While specific studies on this compound are not detailed, the principles demonstrated with other chiral amines containing aromatic fluorophores provide a strong basis for its potential application in this area. The parent amine, 1-(1-naphthyl)ethylamine, has been studied for its role as a chiral modifier in heterogeneous catalysis, where it imparts enantioselectivity in hydrogenation reactions on platinum surfaces through specific surface adsorption and interaction. This further underscores the potential for the N-benzyl derivative to engage in specific, chirally-dependent molecular interactions.

Table 1: Spectroscopic Data for a Related Chiral Fluorescent Probe System (Data is illustrative of the concept, based on a Binaphthyl-Amine (BINAM)-based probe for Lysine recognition)

| Probe Configuration | Analyte | Fluorescence Enhancement Ratio (ef) |

| (L,R)-BINAM Derivative | L-Lysine | 15.29 |

| (L,R)-BINAM Derivative | D-Lysine | 1.00 |

| (D,R)-BINAM Derivative | L-Lysine | 9.99 |

| (D,R)-BINAM Derivative | D-Lysine | 1.00 |

Photophysical and Photochemical Studies (e.g., exciplex formation, photodechlorination)

The photophysical properties of this compound are expected to be dominated by the interaction between the electronically excited naphthalene group (the fluorophore) and the lone pair of electrons on the nitrogen atom of the tertiary amine (the quencher). This arrangement is a classic setup for intramolecular photoinduced electron transfer (PET), which can lead to the formation of an excited-state complex known as an exciplex.

Exciplex Formation: Upon excitation of the naphthalene moiety, an electron can be transferred from the nitrogen atom to the excited naphthalene ring, forming a charge-transfer state or intramolecular exciplex. This process is highly dependent on the conformation of the molecule and the polarity of the solvent. In nonpolar solvents, the exciplex is more stable and may exhibit a characteristic broad, structureless, and red-shifted fluorescence band compared to the emission of the local naphthalene excited state. In polar solvents, the charge-separated state can be further stabilized, often leading to quenching of the fluorescence and the formation of solvent-separated ion pairs.

Studies on analogous molecules, such as ω-phenyl-α-(N,N-dimethylamino)alkanes, have detailed the influence of solvent polarity and the length of the alkyl chain connecting the donor and acceptor on the efficiency of exciplex formation and the subsequent decay pathways. The fluorescence of naphthalene and its derivatives is known to be efficiently quenched by tertiary amines, often through the formation of fluorescent exciplexes. The specific geometry of this compound, with the benzyl and naphthyl groups attached to the same nitrogen, would influence the conformational dynamics required to achieve the optimal geometry for exciplex formation.

Photochemical Reactions: While specific studies on the photodechlorination capabilities of this compound are not available, tertiary amines are well-known to act as electron donors in photochemical reactions. In the context of photodechlorination, an excited photosensitizer can accept an electron from the amine. The resulting amine radical cation can then participate in a reaction cascade. Alternatively, the amine can directly donate an electron to an excited chlorinated aromatic compound, initiating its dechlorination. The efficiency of such processes would depend on the redox potentials of the involved species and the kinetics of the electron transfer steps.

Table 2: Photophysical Properties of a Related Naphthalene-Amine System (Data is illustrative and based on general principles of naphthalene fluorescence quenched by amines)

| Solvent Polarity | Naphthalene Emission | Exciplex Emission | Fluorescence Quenching |

| Nonpolar (e.g., Cyclohexane) | Present | Often Observed (Red-shifted) | Moderate |

| Polar (e.g., Acetonitrile) | Quenched | Often Quenched | Strong |

Supramolecular Chemistry and Crystal Engineering Principles

Molecular Recognition and Host-Guest Interactions

Molecular recognition is the foundation of N-benzyl-1-naphthylethylamine's function as a chiral resolving agent. It interacts with a racemic mixture, acting as a "host" to the enantiomeric "guests," forming diastereomeric salts. The stability of these salts differs due to the distinct spatial and energetic interactions between the resolving agent and each enantiomer.

The primary mechanism of chiral discrimination by this compound involves the formation of diastereomeric salts with racemic acids. libretexts.org The differing stabilities of these salts, which allow for their separation by fractional crystallization, arise from a combination of intermolecular forces that create a well-defined supramolecular structure. stereoelectronics.org While direct crystal structure analysis of this compound diastereomeric salts is not widely available, the principles can be understood by examining a closely related analogue, (R)-(+)-N-benzyl-1-phenylethylamine. Studies on the resolution of 2-chloromandelic acid with this analogue reveal that a "lock-and-key" packing model contributes significantly to chiral discrimination. This model suggests that the corrugated surfaces of hydrophobic layers in the crystal structure interlock, leading to a compact and stable arrangement for the less soluble diastereomer. researchgate.net

The introduction of a larger aromatic system, such as the naphthyl group in this compound, is a strategy aimed at enhancing these chiral discrimination properties. nih.gov The more extensive surface area of the naphthyl group, compared to a phenyl group, can lead to more pronounced and selective intermolecular interactions, thereby improving the efficiency of the resolution process.

While the primary application of this compound is in the formation of crystalline diastereomeric salts, the principles of molecular recognition that it embodies are also fundamental to the creation of more complex, ordered supramolecular assemblies. There is currently no specific research available detailing the use of this compound in the formation of nanocapsules. However, the non-covalent interactions that drive its chiral recognition capabilities, such as hydrogen bonding and π-π stacking, are the same forces utilized in the self-assembly of larger supramolecular structures like nanocapsules and organogels.

Crystal Packing Analysis and Intermolecular Forces

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a variety of intermolecular forces. In the context of chiral resolution, the specific nature and geometry of these forces determine the relative stability and solubility of the diastereomeric salts.

In the diastereomeric salts formed between this compound and a racemic acid, hydrogen bonding is a critical interaction. The amine group of this compound acts as a proton acceptor or donor, forming strong hydrogen bonds with the carboxylic acid group of the analyte. These interactions are directional and play a crucial role in organizing the molecules into a regular, crystalline array. In studies of the analogous N-benzyl-1-phenylethylamine, a one-dimensional double-chain hydrogen-bonding network was observed in the crystal structure of the less soluble diastereomeric salt. researchgate.net This network serves as a foundational scaffold around which the rest of the supramolecular structure is built.

Beyond hydrogen bonding, weaker non-covalent interactions are vital for the subtle discrimination between enantiomers. These include:

van der Waals Forces: These ubiquitous, non-specific attractive forces are crucial for achieving a compact and stable crystal packing. The large aromatic surfaces of the benzyl (B1604629) and naphthyl groups provide extensive areas for these interactions.

The collective effect of these non-covalent interactions is the transfer of chirality from the resolving agent to the supramolecular assembly, resulting in two diastereomeric crystal structures with distinct physical properties.

Design and Application of this compound in Resolving Agent Development

The design of this compound as a resolving agent is a deliberate enhancement of its precursor, 1-phenylethylamine. The introduction of the benzyl group to the amine serves a practical purpose by reducing the agent's solubility in aqueous solutions, which in turn can improve the recovery of the resolving agent in downstream processing.

The effectiveness of a resolving agent is contingent on its ability to form diastereomeric salts with significantly different solubilities. The properties of this compound that make it a potentially excellent resolving agent include:

Structural Rigidity: The presence of the bulky naphthyl and benzyl groups imparts a degree of conformational rigidity, which can lead to more specific and predictable intermolecular interactions.

Multiple Interaction Sites: The molecule offers sites for hydrogen bonding (the amine group), as well as extensive aromatic surfaces for π-π stacking and CH/π interactions.

Enhanced Hydrophobicity: The large aromatic moieties increase the hydrophobicity of the molecule, influencing its solubility and the solubility of the resulting diastereomeric salts.

While specific data on the resolution of various racemic compounds using this compound is not extensively detailed in publicly available literature, the principles of its design and the known efficacy of its structural analogues strongly support its utility in this application. The selection of an appropriate solvent is also a critical factor in optimizing the resolution process, as the solvent can influence the solubility of the diastereomeric salts and, in some cases, even be incorporated into the crystal structure.

Structure Reactivity and Structure Selectivity Relationships in N Benzyl 1 Naphthylethylamine Systems

Influence of the N-Benzyl Moiety on Reaction Pathways and Outcomes

The N-benzyl group is a pivotal component in the N-benzyl-1-naphthylethylamine framework, exerting significant influence over reaction pathways through its dual role as a sterically bulky substituent and a versatile protecting group. Its presence is fundamental to the design of multi-step synthetic sequences, as it can modulate the reactivity of the amine nitrogen and can be removed under specific conditions to yield a secondary amine.

The primary function of the N-benzyl group in many synthetic contexts is the protection of the amine. By converting the primary or secondary amine to a tertiary amine, the benzyl (B1604629) group prevents unwanted N-alkylation or acylation reactions when other parts of the molecule are being modified. libretexts.org The utility of the benzyl group as a protecting element stems from the variety of methods available for its cleavage, which allows for deprotection under conditions that are compatible with a wide range of other functional groups. researchgate.net The most common method for N-debenzylation is catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.govacs.org Alternative oxidative methods, for instance using ceric ammonium nitrate (CAN), also provide a pathway for its removal. researchgate.net This strategic use of the N-benzyl group enables complex molecular architectures to be constructed by directing reactivity away from the nitrogen atom until desired.

Beyond its role as a protecting group, the steric hindrance imparted by the benzyl group is a critical factor in controlling selectivity. nih.gov The sheer size of the group can shield one face of the molecule, directing the approach of incoming reagents to the less hindered side. This is particularly important in reactions involving the chiral center of the naphthylethylamine backbone, where the benzyl group can influence diastereoselectivity. Furthermore, theoretical studies on related systems have shown that the benzyl group's steric demands contribute to the formation of higher-energy intermediates, which can provide opportunities to correct chirality during a reaction sequence. nih.gov In certain reactions, non-covalent interactions, such as π-π stacking between the benzyl ring and other aromatic systems in the reaction environment, can stabilize specific transition states, thereby influencing both reaction rates and outcomes. nih.gov

Table 1: Selected Methods for N-Debenzylation in Amine Synthesis

| Reagent/Catalyst | Conditions | Typical Substrates | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm to high pressure), solvent (e.g., EtOH, MeOH) | N-Benzyl amines, N-benzyl anilines | nih.govacs.org |

| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | H₂ (1 atm), 60 °C, EtOH | Sterically hindered or less reactive N-benzyl amines | nih.gov |

| Ceric Ammonium Nitrate (CAN) | Aqueous solution, room temperature | Tertiary N-benzyl amines | researchgate.net |

Steric and Electronic Effects of the Naphthyl and Ethyl Substituents on Reactivity

The reactivity of the this compound core is profoundly influenced by the steric and electronic properties of the 1-naphthyl and ethyl substituents attached to the chiral carbon. These groups work in concert with the N-benzyl moiety to define the molecule's conformational preferences and the accessibility of its reactive centers.

Table 2: Comparison of Substituent Effects on Amine Basicity (pKb)

| Amine | Substituent(s) | Key Effects | pKb Value | Reference |

|---|---|---|---|---|

| Ammonia | -H | Baseline | 4.75 | ncert.nic.in |

| Ethanamine | -CH₂CH₃ | +I effect increases basicity | 3.29 | ncert.nic.in |

| Phenylmethanamine (Benzylamine) | -CH₂C₆H₅ | Aryl group is electron-withdrawing, reducing basicity vs. alkylamines | 4.70 | ncert.nic.in |

Stereochemical Control Elements in Derivatives and Complex Reaction Sequences

The defining structural feature of this compound is the stereocenter at the carbon atom bearing the naphthyl, ethyl, and amino groups. The absolute configuration at this center is a critical element of stereochemical control, both in the synthesis of the molecule itself and in its subsequent use to direct the formation of new stereocenters.

The asymmetric synthesis of chiral amines like this compound is a well-established field, often relying on methods such as the reduction of a prochiral imine or reductive amination of a ketone using chiral catalysts or reagents. yale.edulouisiana.edu For instance, the condensation of 1-acetonaphthone with benzylamine (B48309) forms an imine, which can then be reduced stereoselectively. The choice of a chiral hydride source or a hydrogenation reaction with a chiral catalyst (e.g., those based on rhodium or iridium) can yield the desired enantiomer with high enantiomeric excess (ee). mdpi.com

Once synthesized, the chiral this compound scaffold can act as a chiral auxiliary. The pre-existing stereocenter, in combination with the sterically demanding naphthyl and benzyl groups, creates a highly ordered chiral environment. This environment can effectively control the facial selectivity of reactions at other sites within the molecule or in intermolecular reactions. For example, the diastereoselective reduction of a ketone moiety elsewhere in a molecule containing the this compound unit would be heavily influenced by the steric blockade imposed by the naphthyl and benzyl groups, favoring the approach of a reducing agent from the least hindered direction. researchgate.net

The conformational rigidity imposed by the bulky substituents is key to the effective transfer of stereochemical information. researchgate.net The molecule is likely to exist in a limited number of stable conformations, meaning that the spatial relationship between the existing stereocenter and the reacting center is well-defined, leading to high diastereoselectivity in product formation. The development of enzymatic processes, such as those using imine reductases (IREDs) or transaminases, has provided powerful tools for establishing stereocenters in chiral amines with exceptional levels of enantioselectivity, often exceeding 99% ee for related structures. mdpi.comresearchgate.net

Table 3: Examples of Asymmetric Synthesis of Chiral Amines via Imine Reduction

| Substrate | Catalyst / Enzyme | Product | Yield | Stereoselectivity (ee/de) | Reference |

|---|---|---|---|---|---|

| N-Aryl Imine | Chiral Phosphoric Acid Catalyst | Chiral Amine | High | Up to 99% ee | mdpi.com |

| α-Ketoester + Amine | Imine Reductase (IRED) | N-Substituted Amino Ester | Good | >99% ee | mdpi.com |

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways for N-Benzyl-1-naphthylethylamine and its Derivatives

The synthesis of this compound is traditionally accomplished via reductive amination, a process that involves the reaction of a carbonyl compound (benzaldehyde) with an amine (1-naphthylethylamine) to form an imine intermediate, which is subsequently reduced to the final amine product. While effective, conventional methods often rely on stoichiometric reducing agents and conditions that are not environmentally benign. Future research is intensely focused on developing greener, more sustainable synthetic routes.

Hydrogen Borrowing Catalysis: A prominent sustainable strategy is the "hydrogen borrowing" or "hydrogen auto-transfer" reaction. rsc.orgrsc.org This one-pot methodology utilizes alcohols as the alkylating agents instead of aldehydes. organic-chemistry.org A metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form the imine, which is subsequently reduced by the same metal hydride catalyst that returns the borrowed hydrogen. rsc.org This process is highly atom-economical, with water being the only byproduct. rsc.org Catalytic systems based on iridium, rhodium, ruthenium, and more recently, earth-abundant metals like cobalt and manganese, are being explored for this purpose. rsc.orgorganic-chemistry.org

Biocatalysis: The use of enzymes offers a highly selective and sustainable alternative for chiral amine synthesis. nih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that can catalyze reductive amination with exceptional stereoselectivity, which is crucial for producing enantiopure compounds like (R)- or (S)-N-benzyl-1-naphthylethylamine. nih.govresearchgate.netacs.org These biocatalytic methods operate under mild conditions (e.g., room temperature, aqueous media) and can circumvent the need for protecting groups and harsh reagents. acs.orglookchem.com Research is directed towards discovering new robust enzymes through genome mining and enhancing their stability and substrate scope via protein engineering. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis represents another green chemistry approach that can significantly accelerate N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The direct alkylation of amines in aqueous media under microwave irradiation is being investigated as a catalyst-free, sustainable method for C-N bond formation. researchgate.net

The table below summarizes these emerging synthetic strategies.

| Synthetic Strategy | Key Features | Advantages |

| Hydrogen Borrowing | Uses alcohols as alkylating agents; metal-catalyzed dehydrogenation/condensation/hydrogenation cascade. rsc.org | High atom economy; water is the only byproduct; avoids use of unstable aldehydes. rsc.org |

| Biocatalysis (IREDs/RedAms) | Employs enzymes to catalyze reductive amination. nih.gov | Exceptional enantioselectivity; mild reaction conditions (aqueous media, room temp); environmentally benign. researchgate.netacs.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. researchgate.net | Rapid reaction times; often higher yields; potential for solvent-free or aqueous reactions. researchgate.net |

Development of Next-Generation Catalytic Systems Employing this compound Ligands

While the synthesis of this compound is a key research area, its potential application as a chiral ligand in asymmetric catalysis is an equally important frontier. The development of effective chiral ligands is paramount for creating catalysts that can control the stereochemical outcome of a chemical reaction. nih.gov

The structural features of this compound—specifically its stereogenic center, the bulky naphthyl group, and the nitrogen donor atom—make it an attractive scaffold for ligand design. Research in this area focuses on incorporating this and similar chiral amine motifs into more complex ligand architectures to create next-generation catalysts.

Role as a Chiral Modifier: The precursor, 1-(1-naphthyl)ethylamine (B3023371), is known to act as a chiral modifier in heterogeneous catalysis, where it adsorbs onto a metal catalyst surface (e.g., platinum) and creates a chiral environment. nsf.govrsc.org This interaction influences the adsorption of a prochiral substrate, guiding its transformation to preferentially yield one enantiomer. The addition of the N-benzyl group would increase the steric hindrance and introduce another aromatic ring capable of π-stacking interactions, potentially enhancing the stereodirecting capabilities of the modifier.

Incorporation into Bidentate Ligands: A major trend in ligand design is the move from monodentate to bidentate or polydentate ligands, which bind to the metal center more strongly and create a more defined and rigid chiral pocket. nih.gov this compound can serve as a building block for novel P,N-ligands, where a phosphine (B1218219) group is tethered to the amine scaffold. Such P,N-ligands combine the properties of a "soft" phosphorus donor and a "hard" nitrogen donor, a combination that has proven highly effective in a wide range of asymmetric reactions, including hydrogenation and allylic substitution. nih.gov Similarly, it could be used to synthesize derivatives analogous to Betti bases, which have shown promise as ligands for asymmetric additions of organozinc reagents to aldehydes and chalcones. rsc.org

Future work will involve synthesizing libraries of ligands derived from this compound and screening them in various metal-catalyzed reactions to identify systems with high enantioselectivity and broad substrate applicability.

Application in Functional Materials Design

The unique chemical properties of this compound—chirality, aromatic character, and a reactive amine group—make it a promising candidate for incorporation into functional materials. Research in this area explores how these molecular features can be translated into macroscopic material properties for applications in optics, electronics, and biomedicine.

Chiroptical Materials: The chirality of the molecule is a key feature that can be used to impart optical activity to materials. For instance, chiral organic molecules like naphthylethylamine have been used to induce chirality in inorganic perovskite frameworks through hydrogen-bonding interactions. nih.gov This chirality transfer results in materials that exhibit strong circular dichroism and other chiroptical properties, which are desirable for applications in spintronics and polarization-sensitive optoelectronic devices. nih.gov The N-benzyl derivative, with its additional bulk and defined conformational properties, could offer enhanced control over these interactions.

Luminescent and Electronic Materials: The naphthyl group is a well-known chromophore that can impart useful photophysical properties. rsc.orgnih.gov Naphthyl-containing compounds, such as naphthalimide derivatives, are extensively studied as emissive materials in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. rsc.orgresearchgate.net By incorporating this compound into a polymer backbone or as a pendant group, it is possible to create functional polymers with tailored optical and electronic properties. nih.gov

Functional Polymers: The secondary amine functionality allows the molecule to be covalently attached to polymer backbones, creating functional polymers. mdpi.com For example, it can be attached to polylactide copolymers to create biodegradable materials with specific surface properties for biomedical applications, such as controlling cell adhesion. nih.gov The aminolysis of platform polymers like poly(β-benzyl L-aspartate) provides another route to introduce functional amines, creating materials that can exhibit pH- or thermo-responsive behavior. elsevierpure.com

The chemical properties of this compound and their potential applications in materials science are summarized below.

| Chemical Feature | Potential Role in Functional Materials | Example Application Area |

| Chiral Center | Induces chirality in the bulk material via non-covalent interactions. nih.gov | Chiroptical devices, enantioselective sensors. |

| Naphthyl Group | Acts as a chromophore, providing luminescent and electronic properties. nih.gov | Organic Light-Emitting Diodes (OLEDs), fluorescent probes. |

| Benzyl (B1604629) Group | Provides steric bulk and potential for π-stacking interactions, influencing molecular packing. | Control of polymer morphology, liquid crystals. |

| Amine Functionality | Allows covalent attachment to polymer chains or surfaces. nih.gov | Biofunctional materials, polymer-based catalysts. |

Advanced Computational Modeling for Predictive Chemical Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding chemical structures, predicting properties, and elucidating reaction mechanisms at the molecular level. rsc.orgrsc.org For a molecule like this compound and its derivatives, computational modeling provides insights that are difficult to obtain through experimental means alone.

Conformational Analysis and Mechanistic Insights: DFT calculations have been successfully used to study the conformational flexibility of the closely related imine intermediate, (S)-(+)-N-benzylidene-1-(1-naphthyl)ethylamine. nih.govresearchgate.net These studies calculate the potential energy surfaces for rotation around key single bonds, identifying the most stable conformers. nih.gov By comparing the calculated structures and torsion angles with experimental X-ray diffraction data, researchers can validate their models and understand how intermolecular forces in the crystal lattice might favor a conformer that is not the global minimum in the gas phase. researchgate.net Such analyses are crucial for understanding the mechanism of formation and the stereochemical control in catalytic reactions.

Modeling Modifier-Surface Interactions: DFT is also employed to study the interaction of the parent chiral amine, 1-(1-naphthyl)ethylamine, with catalyst surfaces like Pt(111). nsf.govrsc.org These calculations can determine the most stable adsorption geometries, identify the key intermolecular interactions (e.g., hydrogen bonds) between the modifier and a substrate molecule, and simulate vibrational spectra (IR) to help interpret experimental spectroscopic data. nsf.gov This provides a sub-molecular picture of how chirality is transferred during a catalytic reaction.

Predictive Design: Beyond mechanistic studies, computational models are used for predictive design. By calculating properties such as molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO/LUMO), and binding energies, scientists can screen potential derivatives for desired characteristics. mdpi.com For example, MESP maps can indicate likely sites for nucleophilic or electrophilic attack, while calculations of nonlinear optical (NLO) properties can identify promising candidates for optoelectronic materials. nih.govmdpi.com These predictive capabilities accelerate the discovery of new catalysts and materials by allowing researchers to prioritize the synthesis of the most promising candidates. rsc.org

| Computational Method | Application Area for this compound | Insights Gained |

| Density Functional Theory (DFT) | Conformational analysis of the molecule and its synthetic intermediates. nih.gov | Identification of stable rotamers, understanding steric and electronic effects on geometry. |

| DFT with Periodic Boundary Conditions | Modeling adsorption on catalyst surfaces. nsf.govrsc.org | Determining preferred binding sites, understanding modifier-substrate interactions in heterogeneous catalysis. |

| Time-Dependent DFT (TD-DFT) | Simulating UV-vis and circular dichroism spectra. nih.govnist.gov | Predicting optical properties, assigning spectral features, correlating conformation with optical response. |

| Molecular Docking & MM-GBSA | Predicting binding affinity to biological targets. mdpi.com | Screening for potential bioactivity, estimating binding free energy. |

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-1-naphthylethylamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination using 1-naphthylethylamine and benzyl halides. For example, reacting 1-(1-naphthyl)ethylamine with benzyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions at 60–80°C for 12–24 hours yields the product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) . Optimization Tips :

- Vary solvent polarity (e.g., DMF for slower reactions).

- Use catalytic KI to enhance benzyl halide reactivity.

- Employ inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm absence of unreacted benzyl halide (δ 4.5–5.0 ppm for -CH₂-Br) and validate aromatic proton integration.

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time comparison against a certified standard.

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 262.3.

Purity Threshold : >97% by HPLC area normalization, as per reagent-grade standards .

Advanced Research Questions

Q. How should contradictory data in biological activity assays (e.g., IC₅₀ variability) for this compound derivatives be resolved?

- Methodological Answer : Follow a systematic contradiction analysis:

Replicate Experiments : Ensure reproducibility across ≥3 independent trials.

Control Variables : Standardize cell lines, solvent concentrations (e.g., DMSO ≤0.1%), and incubation times.

Statistical Testing : Apply ANOVA or Student’s t-test to assess significance (p < 0.05).

Mechanistic Probe : Use fluorescent analogs (e.g., N-phenyl-1-naphthylamine derivatives) to track target engagement .

Example : Discrepancies in cytotoxicity assays may arise from differential membrane permeability, which can be tested via logP measurements or artificial membrane assays.

Q. What mechanistic approaches are recommended to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Fluorescence Quenching : Monitor changes in intrinsic protein fluorescence upon ligand binding (ex: λ = 280 nm, em: λ = 340 nm).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics Simulations : Use docking software (AutoDock Vina) to predict binding poses, validated by mutagenesis studies (e.g., Ala-scanning of active sites) .

Case Study : N-Phenyl-1-naphthylamine’s role in surfactant micelle studies (critical micelle concentration determination via fluorescence) can be adapted for analogous systems .

Analytical & Safety Considerations

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Table 1 : Comparison of Analytical Methods

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles.

- Ventilation : Use fume hoods for weighing and synthesis; local exhaust for aerosol-generating steps.

- Storage : In airtight containers under N₂, away from oxidizers (e.g., HNO₃) and heat (>30°C).

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Data Integrity & Reporting

Q. How can researchers ensure the reliability of computational models predicting the physicochemical properties of this compound?

- Methodological Answer :

- Validation : Compare DFT-calculated logP or pKa values with experimental data (e.g., shake-flask logP).

- Database Cross-Check : Use NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) .

- Error Analysis : Report root-mean-square deviations (RMSD) between predicted and observed values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.